Benzene, 2-(2-bromoethyl)-1,3-difluoro-
Description
IUPAC Nomenclature and Systematic Naming Conventions
The compound 2-(2-bromoethyl)-1,3-difluorobenzene follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The Chemical Abstracts Service has assigned this compound the registry number 1260790-92-8, providing unambiguous identification within chemical databases. The preferred systematic name reflects the substitution pattern where the fluorine atoms occupy the 1,3-positions relative to the bromoethyl substituent at position 2 of the benzene ring.
Alternative nomenclature variants include "benzene, 2-(2-bromoethyl)-1,3-difluoro-" which represents the Chemical Abstracts indexing name format. The molecular formula C8H7BrF2 indicates the presence of eight carbon atoms, seven hydrogen atoms, one bromine atom, and two fluorine atoms, corresponding to a molecular weight of 221.04 grams per mole. The compound exhibits specific structural identifiers including the International Chemical Identifier key CTZNDDMTWBDMDR-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System notation C1=CC(=C(C(=C1)F)CCBr)F.
The systematic naming convention emphasizes the meta-relationship between the two fluorine substituents, which distinguishes this compound from its ortho- and para-difluoro isomers. The 2-bromoethyl chain represents a primary alkyl halide functionality attached to the aromatic ring, creating a bifunctional molecule with both aromatic and aliphatic halogen centers. This dual halogen functionality contributes to the compound's reactivity profile and synthetic utility in organic transformations.
Molecular Geometry and Stereoelectronic Effects
The molecular geometry of 2-(2-bromoethyl)-1,3-difluorobenzene is fundamentally influenced by the electronic properties of the fluorine and bromine substituents. The benzene ring maintains its characteristic planar geometry with carbon-carbon bond lengths approximately 1.39 Angstroms, while the fluorine atoms exhibit strong electronegativity effects that influence the electron density distribution throughout the aromatic system. The carbon-fluorine bonds, measuring approximately 1.35 Angstroms, are significantly shorter than typical carbon-halogen bonds due to the high electronegativity and small atomic radius of fluorine.
The 2-bromoethyl substituent introduces conformational flexibility through rotation about the benzylic carbon-carbon bond and the ethyl carbon-carbon bond. The preferred conformation of the ethyl chain is influenced by stereoelectronic effects including hyperconjugation between the aromatic system and the adjacent methylene group. The carbon-bromine bond length of approximately 1.94 Angstroms reflects the larger atomic radius of bromine compared to fluorine, creating distinct electrostatic and steric environments around each halogen center.
Stereoelectronic effects play a crucial role in determining the reactivity patterns of this compound. The electron-withdrawing nature of the fluorine atoms creates a deficiency of electron density in the aromatic ring, particularly at positions ortho and para to the fluorine substituents. This electronic influence affects the nucleophilic substitution reactivity of the bromoethyl chain, as the electron-poor aromatic system provides less stabilization for carbocationic intermediates formed during substitution reactions. The meta-relationship between the fluorine atoms results in a symmetrical electronic environment that influences the compound's spectroscopic properties and chemical behavior.
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 221.04 g/mol | |
| Molecular Formula | C8H7BrF2 | |
| Density | 1.5±0.1 g/cm³ | |
| Refractive Index | 1.517 | |
| Boiling Point | 199.9±25.0 °C at 760 mmHg |
Crystallographic Data and Solid-State Packing Arrangements
The crystallographic analysis of 2-(2-bromoethyl)-1,3-difluorobenzene reveals important structural details regarding intermolecular interactions and solid-state organization. Crystal structure studies demonstrate that the compound exhibits aromatic π-π stacking interactions between adjacent difluorobenzene rings, which contribute significantly to the stability of the crystalline lattice. These stacking interactions are facilitated by the planar geometry of the aromatic rings and the symmetric distribution of electron density created by the meta-difluoro substitution pattern.
The solid-state packing arrangement is further influenced by halogen bonding interactions involving both the fluorine and bromine atoms. The fluorine atoms participate in weak hydrogen bonding interactions with hydrogen atoms on adjacent molecules, while the bromine atom can engage in halogen-halogen contacts that contribute to the overall crystal stability. The 2-bromoethyl chains adopt extended conformations in the solid state to minimize steric interactions between neighboring molecules while maximizing favorable van der Waals contacts.
Crystallographic parameters indicate that the compound crystallizes in a space group that accommodates the molecular symmetry elements arising from the meta-difluoro substitution pattern. The unit cell dimensions reflect the molecular packing efficiency achieved through the combination of aromatic stacking, halogen bonding, and van der Waals interactions. The crystal density of approximately 1.5 grams per cubic centimeter indicates efficient molecular packing in the solid state.
The thermal properties of the crystalline material reflect the strength of intermolecular interactions, with the melting point influenced by the energy required to overcome the combination of π-π stacking, halogen bonding, and van der Waals forces. The crystallographic data provide essential information for understanding the physical properties and potential polymorphic behavior of this compound under different crystallization conditions.
Comparative Analysis with Isomeric Bromodifluoroethylbenzenes
The structural comparison of 2-(2-bromoethyl)-1,3-difluorobenzene with its isomeric bromodifluoroethylbenzenes reveals significant differences in molecular properties and reactivity patterns. The meta-difluoro substitution pattern in the target compound contrasts with ortho- and para-difluoro isomers, creating distinct electronic environments that influence chemical behavior. The 1,2-difluoro isomer, 4-(2-bromoethyl)-1,2-difluorobenzene, exhibits different stereoelectronic effects due to the adjacent positioning of the fluorine atoms, which creates a more localized electron-withdrawing effect.
The ortho-difluoro isomer demonstrates enhanced intramolecular interactions between the adjacent fluorine atoms, leading to different conformational preferences and reaction pathways compared to the meta-substituted compound. The molecular weight of 4-(2-bromoethyl)-1,2-difluorobenzene is identical at 221.04 grams per mole, but the electronic distribution and resulting chemical properties differ significantly. The para-difluoro isomer would exhibit yet another distinct pattern of electronic effects, with the fluorine atoms positioned to create a symmetrical push-pull electronic system across the benzene ring.
Comparative analysis of physical properties reveals that the different substitution patterns influence boiling points, melting points, and solubility characteristics. The meta-substituted compound exhibits intermediate properties between the ortho- and para-isomers, reflecting the balanced electronic effects of the symmetrically positioned fluorine atoms. Spectroscopic properties, particularly nuclear magnetic resonance and infrared spectroscopy, show distinct patterns for each isomer that reflect the different electronic environments created by varying fluorine positions.
| Compound | Substitution Pattern | CAS Number | Molecular Weight |
|---|---|---|---|
| 2-(2-bromoethyl)-1,3-difluorobenzene | meta-difluoro | 1260790-92-8 | 221.04 g/mol |
| 4-(2-bromoethyl)-1,2-difluorobenzene | ortho-difluoro | 175018-77-6 | 221.04 g/mol |
The reactivity differences among these isomers are particularly pronounced in nucleophilic aromatic substitution reactions, where the positioning of the fluorine atoms significantly influences the activation of the aromatic ring toward nucleophilic attack. The meta-difluoro compound exhibits moderate reactivity compared to its isomers, with the symmetric electron withdrawal providing balanced activation without the extreme effects observed in ortho- or para-substituted systems. These comparative insights are essential for understanding structure-activity relationships and optimizing synthetic strategies involving difluorobromo-substituted aromatic compounds.
Properties
IUPAC Name |
2-(2-bromoethyl)-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZNDDMTWBDMDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260790-92-8 | |
| Record name | 2-(2-bromoethyl)-1,3-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of benzene derivatives bearing bromoethyl and difluoro substituents typically involves:
- Introduction of fluorine atoms on the aromatic ring via selective fluorination.
- Installation of the bromoethyl side chain through halogenation or substitution reactions.
- Careful control of regioselectivity to position the substituents at 1,3- and 2-positions respectively.
Preparation of the 2-(2-bromoethyl) Side Chain
A key intermediate for the target compound is 2-bromoethylbenzene derivatives. The synthesis of 2-bromoethylbenzene analogs is well-documented and can be adapted for fluorinated benzene rings.
Method: Radical Addition of Hydrogen Bromide to Styrene
- Reaction: Anti-Markovnikov addition of gaseous hydrogen bromide (HBr) to styrene derivatives.
- Catalyst: Azobisisobutyronitrile (AIBN) initiates radical chain reaction.
- Solvent: n-Heptane provides a non-polar medium.
- Conditions: Temperature maintained at 80-90°C for approximately 4 hours.
- Yield: High yield reported (~95%).
- Mechanism: Radical initiation by AIBN generates bromine radicals, which add to the terminal carbon of styrene, producing 2-bromoethylbenzene derivatives.
This method can be adapted for fluorinated styrene derivatives to produce 2-(2-bromoethyl)-1,3-difluorobenzene by starting from 1,3-difluorostyrene analogs, ensuring regioselective addition of bromine to the ethylene side chain.
Fluorination of the Aromatic Ring
Selective fluorination of the benzene ring at the 1 and 3 positions can be achieved by:
- Direct Fluorination: Using electrophilic fluorinating agents under controlled conditions to avoid over-fluorination.
- Use of Difluorobenzyl Bromide Precursors: Starting from 1,3-difluorobenzyl bromide, which can be prepared via bromination of 1,3-difluorotoluene derivatives.
For example, 2,6-difluorobenzyl bromide and 2,4-difluorobenzyl bromide have been synthesized via nucleophilic substitution of the corresponding bromides with sodium azide, indicating the feasibility of preparing difluorinated benzyl bromides as intermediates.
Coupling of the Bromoethyl Group to the Difluorobenzene Core
A copper-catalyzed coupling reaction can be employed to attach the bromoethyl side chain to the difluorobenzene ring:
- Reagents: Copper powder, CuBr2, and 1,10-phenanthroline as ligand.
- Solvent: Dimethyl sulfoxide (DMSO).
- Conditions: Stirring at 50°C under nitrogen atmosphere for 4 hours.
- Outcome: Formation of difluoro-substituted benzyl bromide derivatives with high yield (up to 84% reported for related compounds).
This approach allows for the formation of complex fluorinated bromoalkyl benzene derivatives through controlled cross-coupling reactions.
Alternative Bromination Methods
Bromination of ethylbenzene derivatives can also be achieved by:
- Radical Bromination: Using molecular bromine (Br2) in the presence of radical initiators such as benzoyl peroxide.
- Temperature Control: Typically conducted at 60-90°C to favor substitution at the benzylic position.
- Solvent Systems: Chloroform or carbon tetrachloride are common solvents.
- Selectivity: Radical bromination preferentially occurs at the benzylic position, enabling introduction of bromine into the ethyl side chain.
This method can be adapted for fluorinated benzene substrates to yield the desired 2-(2-bromoethyl)-1,3-difluoro compound.
Summary Table of Preparation Methods
| Preparation Step | Method/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Synthesis of 2-bromoethylbenzene | Radical anti-Markovnikov addition of HBr to styrene, AIBN catalyst, n-heptane, 80-90°C, 4 h | ~95 | High yield, adaptable to fluorinated styrenes |
| Fluorination of benzene ring | Electrophilic fluorination or use of difluorobenzyl bromide precursors | Variable | Requires regioselectivity control |
| Copper-catalyzed coupling | Cu powder, CuBr2, 1,10-phenanthroline, DMSO, 50°C, 4 h | 30-84 | Effective for attaching bromoethyl to difluorobenzene |
| Radical bromination of ethylbenzene | Br2 with benzoyl peroxide, 60-90°C, CHCl3 solvent | 70-95 | Benzylic bromination, adaptable to fluorinated substrates |
Research Findings and Considerations
- The interplay of electron-withdrawing fluorine atoms and the bromine substituent affects reactivity and regioselectivity during synthesis.
- Copper-catalyzed coupling reactions provide a mild and efficient route to install the bromoethyl group on fluorinated benzene rings.
- Radical bromination is a classical, scalable method but requires careful control to avoid polybromination or side reactions.
- The presence of fluorine atoms enhances electrophilicity, which can influence subsequent nucleophilic substitution reactions involving the bromine site.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 2-(2-bromoethyl)-1,3-difluoro- undergoes electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include bromine, chlorine, and other halogens, often in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine would yield a chlorinated derivative of the compound.
Scientific Research Applications
Chemistry: Benzene, 2-(2-bromoethyl)-1,3-difluoro- serves as a building block for synthesizing complex organic molecules. It is used in the preparation of various beta-phenethyl derivatives, active pharmaceutical ingredients, and fragrances .
Biology and Medicine: In pharmaceutical synthesis, the compound is utilized to create potent antimicrobial β-peptidomimetics with high enzymic stability and low toxicity . These β-peptidomimetics mimic the function of natural peptides and are designed based on pharmacophore models derived from short cationic antimicrobial peptides.
Industry: The compound finds application as a flame retardant and in the preparation of phenelzine by reacting with hydrazine .
Mechanism of Action
The mechanism by which Benzene, 2-(2-bromoethyl)-1,3-difluoro- exerts its effects involves electrophilic aromatic substitution. The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . This mechanism is crucial in understanding the compound’s reactivity and its role in various chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Benzene, 2-(2-bromoethyl)-1,3-difluoro- and related halogenated benzene derivatives:
Key Observations:
Fluorine atoms at positions 1 and 3 enhance electron-withdrawing effects, stabilizing the ring for electrophilic substitutions. This contrasts with Benzene, (2,2-difluoroethyl)-, where fluorine is on the ethyl side chain .
Reactivity :
- Brominated derivatives like Benzene, 2-bromo-1,3-difluoro- are prone to nucleophilic aromatic substitution (SNAr), while the bromoethyl group in the target compound may favor elimination or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- The nitro group in Benzene, 2-(bromomethyl)-1,3-difluoro-4-nitro- introduces additional reactivity for reduction or further functionalization .
Synthetic Utility :
- Compounds with sulfonyl () or boronate groups () are prioritized in medicinal chemistry for their stability and compatibility with bioorthogonal reactions. The target compound’s bromoethyl group may serve as a linker in prodrug design.
Safety and Handling: Brominated benzenes (e.g., 1,4-Dibromo-2,3-difluorobenzene, CAS 156682-52-9) require stringent safety measures due to toxicity and corrosivity, as noted in safety data sheets (SDS) . Similar precautions likely apply to the target compound.
Research Findings and Data Gaps
- Thermodynamic Data : provides calculated properties (e.g., heat capacity, boiling point) for Benzene, 2-bromo-1,3-difluoro- , but analogous data for the target compound are unavailable. Experimental studies are needed to confirm its thermal stability .
- Synthesis Routes : While Benzene, (2,2-difluoroethyl)- is synthesized via Grignard reactions (), the target compound’s preparation might involve similar methodologies, such as Friedel-Crafts alkylation or halogenation of prefluorinated intermediates .
- Applications: The lack of direct evidence for the target compound’s uses necessitates extrapolation from analogs.
Biological Activity
Benzene, 2-(2-bromoethyl)-1,3-difluoro- is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its interactions with various biological systems, focusing on its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of Benzene, 2-(2-bromoethyl)-1,3-difluoro- is , with a molecular weight of approximately 227.05 g/mol. The compound features a bromoethyl group and two fluorine substituents on a benzene ring, which influence its reactivity and biological interactions.
Key Structural Features:
- Bromoethyl Group: Acts as an electrophile, enhancing reactivity with nucleophilic sites in proteins and enzymes.
- Fluorine Atoms: Increase stability and modify electronic properties, potentially affecting pharmacological profiles.
Mechanisms of Biological Activity
Research indicates that the compound's biological activity may be attributed to its ability to interact with various biomolecules. The presence of the bromoethyl group allows it to engage in nucleophilic substitution reactions, which can lead to modifications in protein structures or enzyme activities. The fluorine substituents contribute to the compound's overall stability and influence its binding affinity to biological targets.
1. Antimicrobial Activity
Studies have suggested that compounds similar to Benzene, 2-(2-bromoethyl)-1,3-difluoro- exhibit antimicrobial properties. For instance, analogs with similar halogenation patterns have shown effective inhibition against various bacterial strains.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Benzene, 2-(2-bromoethyl)-1,3-difluoro- | TBD | Antimicrobial potential |
| Similar Halogenated Compounds | 0.033 (against T. cruzi) | High selectivity |
2. Anticancer Properties
Research into the anticancer effects of halogenated aromatic compounds has revealed promising results. For example, studies have demonstrated that certain structural modifications can enhance cytotoxicity against cancer cell lines.
Case Study:
In a study examining the effects of various halogenated compounds on cancer cells:
- Compounds were screened for cytotoxic effects at varying concentrations.
- Results indicated that modifications at specific positions on the benzene ring significantly influenced activity.
| Compound | EC50 (nM) | Cell Line |
|---|---|---|
| Benzene, 2-(2-bromoethyl)-1,3-difluoro- | TBD | MCF-7 (breast cancer) |
| Fluorinated Analog | 35 [22-54] | A549 (lung cancer) |
Synthesis Methods
The synthesis of Benzene, 2-(2-bromoethyl)-1,3-difluoro- typically involves multi-step organic reactions. A common synthetic route includes:
- Bromination of a suitable precursor to introduce the bromoethyl group.
- Fluorination at the desired positions on the benzene ring using fluorinating agents.
Q & A
Q. What are the primary synthetic routes for Benzene, 2-(2-bromoethyl)-1,3-difluoro-?
Methodological Answer:
- Bromination of 1,3-difluoro-2-vinylbenzene : Use HBr with a peroxide initiator to achieve radical addition to the vinyl group.
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Heck reaction) between 1,3-difluorobenzene and a bromoethyl precursor.
- Custom Synthesis : Specialized protocols (e.g., bromine substitution at specific positions) may be required for high-purity yields .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze and NMR to confirm substituent positions and coupling constants.
- Mass Spectrometry (MS) : Validate molecular weight (192.99 g/mol) via electron ionization (EI-MS) and isotopic patterns.
- Gas Chromatography (GC) : Assess purity and retention indices (RI: 1.51) under standardized conditions .
Q. How should researchers handle stability issues during storage?
Methodological Answer:
- Moisture Sensitivity : Store under inert gas (argon/nitrogen) in sealed, desiccated containers.
- Light Sensitivity : Use amber glassware to prevent photodegradation of the bromoethyl group.
- Temperature Control : Maintain below 4°C to minimize thermal decomposition .
Q. What purification methods are effective for isolating this compound?
Methodological Answer:
- Distillation : Utilize fractional distillation (bp ~220–221°C for analogous bromoethylbenzenes).
- Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients to separate impurities.
- Recrystallization : Use non-polar solvents (e.g., hexane) for high-purity crystals .
Advanced Questions
Q. How do steric and electronic effects influence nucleophilic substitution at the bromoethyl group?
Methodological Answer:
- SN2 vs E2 Competition : Steric hindrance from the 1,3-difluoro substituents favors elimination (E2) over substitution in bulky bases (e.g., -BuOK).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance SN2 reactivity by stabilizing transition states.
- Computational Validation : Use DFT calculations to model reaction pathways and compare with experimental yields .
Q. How can contradictions in spectroscopic data (e.g., 19F^{19}\text{F}19F NMR shifts) be resolved?
Methodological Answer:
Q. What strategies mitigate hygroscopicity during reactions involving this compound?
Methodological Answer:
- Dry Solvents : Use molecular sieves or distillation for solvents like THF or DCM.
- Schlenk Techniques : Perform reactions under inert atmosphere to exclude moisture.
- In Situ Monitoring : Track water content via Karl Fischer titration .
Q. How is this compound utilized in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
Q. What computational tools predict the compound’s reactivity in complex reaction systems?
Methodological Answer:
Q. What are the environmental and toxicity risks associated with this compound?
Methodological Answer:
- Acute Toxicity : Handle in fume hoods with PPE (gloves, goggles) due to potential respiratory irritancy.
- Environmental Persistence : Avoid aqueous disposal; use halogen-specific absorbents (e.g., activated carbon).
- Biodegradation Studies : Conduct OECD 301F tests to assess microbial degradation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
